(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is a complex organic compound that has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and reactivity.
The compound is cataloged under several identifiers, including the CAS number 2244994-24-7, and can be found in databases like PubChem and BenchChem. It is often synthesized for research purposes and is available from various chemical suppliers.
This compound falls under the category of dicarboxylic acids, specifically as a derivative of tartaric acid due to the presence of two carboxylic acid groups. Its structure includes two esterified 4-methylbenzoyl groups, making it a significant subject of study in organic chemistry.
The synthesis of (2R,3S)-rel-2,3-bis[(4-methylbenzoyl)oxy]-butanedioic acid typically involves several key steps:
The reaction conditions must be carefully controlled to maintain the desired stereochemistry and to achieve high yields. Common reagents used in this synthesis include:
The molecular formula for (2R,3S)-rel-2,3-bis[(4-methylbenzoyl)oxy]-butanedioic acid is , with a molecular weight of approximately 386.35 g/mol. The molecule features two ester functional groups attached to a butanedioic acid backbone.
(2R,3S)-rel-2,3-bis[(4-methylbenzoyl)oxy]-butanedioic acid can participate in various chemical reactions due to its functional groups:
Each reaction requires specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism by which (2R,3S)-rel-2,3-bis[(4-methylbenzoyl)oxy]-butanedioic acid exerts its effects is primarily related to its ability to interact with biological targets through its ester and carboxylic acid functionalities. These interactions can influence metabolic pathways or act as substrates for enzymatic reactions.
Research into its specific mechanisms is ongoing, but preliminary studies suggest potential roles in modulating enzyme activity or serving as intermediates in biosynthetic pathways.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly used to characterize this compound and confirm its purity.
(2R,3S)-rel-2,3-bis[(4-methylbenzoyl)oxy]-butanedioic acid has potential applications in:
This tartaric acid derivative features a C₂-symmetric butanedioic acid core where both C2 and C3 hydroxyl groups are esterified with para-methylbenzoic acid (4-methylbenzoyl) groups. Its systematic IUPAC name is (2R,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, reflecting the relative (rel) configuration at the chiral centers [3]. The molecular formula is C₂₀H₁₈O₈ with a molecular weight of 386.352 g/mol [3] [4]. Key identifiers include:
Cc1ccc(cc1)C(=O)O[C@H]([C@H](OC(=O)c2ccc(C)cc2)C(=O)O)C(=O)O CMIBUZBMZCBCAT-HOTGVXAUSA-N [3] Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.352 g/mol |
| Exact Mass | 386.100 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 145.66 Ų |
Developed as a chiral resolving agent, this compound emerged from efforts to exploit tartrate-based diastereomeric crystallization for asymmetric synthesis. Its design incorporates para-methylbenzoyl groups to balance steric bulk and crystallinity, improving separation efficiency compared to unsubstituted benzoyl analogs [3] . Historically, such diacyltartaric acids gained prominence in the 1980s–1990s for resolving racemic amines via salt formation, where the p-methyl modification enhanced solubility control in organic solvents . Commercial availability (e.g., LGC Standards’ TRC-B485905) underscores its utility in pharmaceutical chiral resolution workflows [3].
As a C₂-symmetric chiral scaffold, it serves as a template for studying enantiodiscrimination mechanisms. The (2R,3S) configuration (a meso form if the molecule were symmetric) creates a defined chiral environment that facilitates crystallographic analysis of diastereomeric complexes [5]. In catalysis, derivatives act as ligands for metal-mediated reactions, leveraging the carboxylate groups for coordination and the aryl esters for steric direction [7]. Its rigidity and predictable hydrogen-bonding motifs make it valuable for probing supramolecular chirality in host-guest systems [5].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: